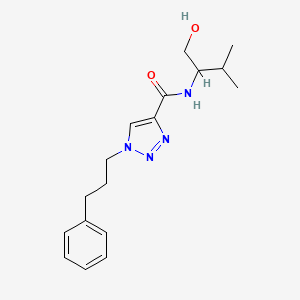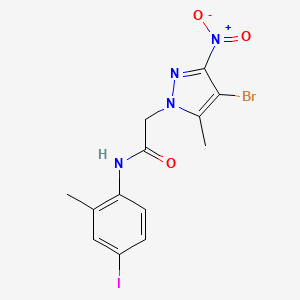
N-(1-hydroxy-3-methylbutan-2-yl)-1-(3-phenylpropyl)triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-hydroxy-3-methylbutan-2-yl)-1-(3-phenylpropyl)triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and material science. The unique structure of this compound, which includes a triazole ring and a phenylpropyl group, contributes to its distinctive chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-hydroxy-3-methylbutan-2-yl)-1-(3-phenylpropyl)triazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Introduction of the Phenylpropyl Group: The phenylpropyl group can be introduced through a nucleophilic substitution reaction using a suitable phenylpropyl halide.
Attachment of the Hydroxy-Methylbutan Group: The hydroxy-methylbutan group can be attached through a series of reactions involving protection and deprotection steps to ensure the correct functional group placement.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, specialized catalysts, and continuous flow systems to enhance reaction efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-(1-hydroxy-3-methylbutan-2-yl)-1-(3-phenylpropyl)triazole-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenylpropyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Phenylpropyl halides, nucleophiles such as amines or thiols.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Regeneration of the hydroxy group.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-(1-hydroxy-3-methylbutan-2-yl)-1-(3-phenylpropyl)triazole-4-carboxamide has several scientific research applications, including:
Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Pharmacology: Studied for its pharmacokinetic and pharmacodynamic properties.
Material Science: Explored for its potential use in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of N-(1-hydroxy-3-methylbutan-2-yl)-1-(3-phenylpropyl)triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, modulating their activity. The phenylpropyl group may enhance the compound’s binding affinity and specificity. The hydroxy-methylbutan group can influence the compound’s solubility and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(1-hydroxy-3-methylbutan-2-yl)-1-(3-phenylpropyl)triazole-4-carboxamide: Unique due to its specific functional groups and structure.
Other Triazole Derivatives: Compounds with similar triazole rings but different substituents.
Phenylpropyl Derivatives: Compounds with phenylpropyl groups but different core structures.
Uniqueness
This compound is unique due to the combination of its triazole ring, phenylpropyl group, and hydroxy-methylbutan group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
IUPAC Name |
N-(1-hydroxy-3-methylbutan-2-yl)-1-(3-phenylpropyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O2/c1-13(2)16(12-22)18-17(23)15-11-21(20-19-15)10-6-9-14-7-4-3-5-8-14/h3-5,7-8,11,13,16,22H,6,9-10,12H2,1-2H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZYWGLCZATZSIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CO)NC(=O)C1=CN(N=N1)CCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(1-isobutyl-3-pyrrolidinyl)methyl]-6-(isopropylamino)nicotinamide](/img/structure/B6093103.png)
![(2E)-3-(3,5-DICHLORO-2-METHOXYPHENYL)-N-[4-([1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL)PHENYL]ACRYLAMIDE](/img/structure/B6093122.png)
![1-phenyl-4-{[1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-piperazinone](/img/structure/B6093127.png)
![N-{4-[4-(cyclopropylcarbonyl)piperazin-1-yl]phenyl}thiophene-2-carboxamide](/img/structure/B6093132.png)
![2-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-7-(2-fluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6093136.png)
![N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-6-oxo-1-(2-pyridin-2-ylethyl)piperidine-3-carboxamide](/img/structure/B6093137.png)
![N-[1-(methoxymethyl)propyl]-3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B6093139.png)
![2-(2-methoxyphenyl)-6-(1-pyrrolidinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B6093147.png)
![1-[(6-Ethoxynaphthalen-2-yl)sulfonyl]-4-phenylpiperazine](/img/structure/B6093152.png)
![({1-[2-(4-fluorophenyl)ethyl]-3-piperidinyl}methyl)methyl[(3-phenyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B6093159.png)
![N-{4-[(3,4-dimethoxybenzoyl)amino]-2-methoxyphenyl}-2-furamide](/img/structure/B6093160.png)
![1-[(6-methyl-3-pyridinyl)carbonyl]-N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]-2-piperidinecarboxamide](/img/structure/B6093162.png)

![methyl 2-{[N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B6093174.png)
